4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide
Description
This compound is a benzamide derivative featuring a thieno[2,3-c]pyridine scaffold substituted with a 3-cyano group and four methyl groups at positions 5,5,7,5. The thieno-pyridine system contributes to aromatic stacking interactions, while the tetramethyl and cyano groups may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S2/c1-24(2)15-19-20(16-26)23(33-21(19)25(3,4)28-24)27-22(30)17-9-11-18(12-10-17)34(31,32)29-13-7-5-6-8-14-29/h9-12,28H,5-8,13-15H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHGTRNGAMHACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is typically introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Construction of the Thieno[2,3-c]pyridine Moiety: This step involves the formation of the thieno[2,3-c]pyridine ring system through cyclization reactions.
Coupling Reactions: The final step involves coupling the azepane-sulfonyl intermediate with the thieno[2,3-c]pyridine derivative to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonyl group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Research: The compound serves as a model for studying the reactivity of complex organic molecules and the development of new synthetic methodologies.
Industrial Applications: Its properties make it suitable for use in various industrial processes, including the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound is compared to structurally related benzamide and heterocyclic derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated using molecular formula.
Impact of Substituents on Physicochemical Properties
- Cyano Groups: The presence of cyano substituents (e.g., in the target compound and 11b ) correlates with higher melting points (213–215°C for 11b) and distinct IR peaks near 2210 cm⁻¹, indicative of nitrile stretching.
- Azepane Sulfonyl : This group enhances molecular weight and may improve binding affinity to sulfonyl-utilizing enzymes (e.g., kinases ).
- Tetramethyl Substitution : The 5,5,7,7-tetramethyl groups in the target compound likely increase steric hindrance and lipophilicity compared to analogs with methoxy or furan substituents .
Computational Similarity Analysis
Research Findings and Implications
- Synthetic Feasibility: Multi-component reactions (e.g., one-pot syntheses ) are effective for constructing complex heterocycles like the thieno-pyridine core.
- Activity Optimization: Introducing electron-withdrawing groups (e.g., cyano) improves antimicrobial potency but may reduce solubility .
- Structural Insights: Replacing the thieno-pyridine core with benzothiazole (as in ) alters binding modes, emphasizing the role of the heterocycle in target selectivity.
Biological Activity
The compound 4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be analyzed through its functional groups and molecular framework. It consists of a thienopyridine moiety linked to an azepane sulfonamide group. The presence of cyano and sulfonyl groups contributes to its biological reactivity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- JNK Inhibition : A related compound was identified as a potent inhibitor of JNK2 and JNK3 kinases with IC50 values of 6.7 and 6.6 respectively. This inhibition suggests a potential pathway for inducing apoptosis in cancer cells through modulation of MAPK signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated varying degrees of activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
These findings suggest that the compound may possess potential as an antibacterial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways crucial for cancer cell survival.
- Binding Affinity : Molecular docking studies indicate strong binding interactions with target proteins, enhancing its efficacy as an inhibitor .
- Cellular Uptake : The structural features facilitate effective cellular uptake and interaction with intracellular targets.
Case Studies
Several case studies highlight the effectiveness of similar compounds in therapeutic settings:
- Study on JNK Inhibitors : Research on a series of thienopyridine derivatives showed their ability to selectively inhibit JNK kinases while demonstrating lower activity against other MAPK family members . This selectivity is crucial for minimizing side effects in cancer therapies.
- Antimicrobial Screening : A study involving the synthesis of various sulfonamide derivatives reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating the potential for further development in treating bacterial infections .
Q & A
Q. What are the key structural features influencing the biological activity of this compound?
- Methodological Answer: The compound's activity is influenced by its sulfonamide group (azepane-1-sulfonyl), which enhances solubility and target binding via hydrogen bonding. The thieno[2,3-c]pyridine core provides rigidity, while the cyano group (-CN) at position 3 stabilizes interactions with hydrophobic enzyme pockets. The tetramethyl substituents on the thienopyridine ring improve metabolic stability by reducing oxidative degradation .
- Structural-Functional Relationships Table:
| Functional Group | Role in Bioactivity |
|---|---|
| Azepane-sulfonyl | Enhances solubility and target binding via polar interactions |
| Thienopyridine core | Provides structural rigidity for receptor docking |
| Cyano group (-CN) | Stabilizes hydrophobic interactions |
Q. What synthetic methodologies are reported for structurally analogous sulfonamide-benzamide derivatives?
- Methodological Answer: Multi-step synthesis typically involves: (i) Formation of the thienopyridine core via cyclization of substituted thiophenes with nitriles under acidic conditions. (ii) Sulfonylation using azepane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine). (iii) Benzamide coupling via EDC/HOBt-mediated amide bond formation .
- Example Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H2SO4, 80°C, 12 h | 65–70% |
| Sulfonylation | Azepane-SO2Cl, Et3N, DCM, 0°C → RT | 85% |
Q. What analytical techniques confirm the compound’s purity and structural integrity?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR validates proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 443.58 [M+H]+).
- IR Spectroscopy: Detects key functional groups (e.g., -CN stretch at ~2220 cm⁻¹, sulfonyl S=O at ~1170 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict binding affinities and optimize lead derivatives?
- Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize derivatives with improved hydrogen-bonding to catalytic residues.
- QSAR Modeling: Train models on datasets of analogous compounds to correlate structural descriptors (e.g., logP, polar surface area) with IC50 values. Validate predictions with in vitro assays .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Comparative Meta-Analysis: Normalize data using standardized assay protocols (e.g., fixed ATP concentrations in kinase assays).
- Dose-Response Reevaluation: Test the compound across a wider concentration range (e.g., 0.1 nM–100 µM) to identify off-target effects.
- Structural Confirmation: Verify batch purity via HPLC and X-ray crystallography to rule out degradation artifacts .
Q. What strategies optimize reaction conditions for higher synthesis yields?
- Methodological Answer:
- Design of Experiments (DoE): Use Minitab or JMP to screen variables (e.g., temperature, solvent ratio) in the sulfonylation step. A Central Composite Design (CCD) can identify optimal conditions.
- Flow Chemistry: Implement continuous-flow reactors for precise control of exothermic steps (e.g., cyclization), improving reproducibility and yield .
Q. How to design SAR studies for derivatives with improved pharmacokinetics?
- Methodological Answer:
- Scaffold Hybridization: Merge the thienopyridine core with bioisosteres (e.g., pyrazolo[3,4-d]pyrimidine) to enhance solubility.
- Metabolic Stability Assays: Incubate derivatives with liver microsomes (human/rat) to identify sites of oxidative metabolism. Introduce fluorine atoms at vulnerable positions (e.g., para to -CN) to block CYP450-mediated degradation .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
